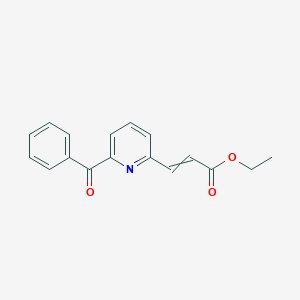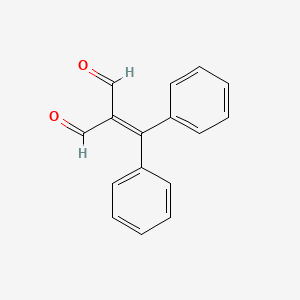
Propanedial, (diphenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedial, (diphenylmethylene)-, also known as diphenylmethane, is an organic compound with the formula (C6H5)2CH2. It consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups. This compound is a common skeleton in organic chemistry and is known for its applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylmethane can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride.
Reduction of Benzophenone: Diphenylmethane can also be prepared by reducing benzophenone using hydriodic acid and phosphorus, sodium and alcohol, or fusion with zinc chloride and sodium chloride.
Condensation Reactions: Benzene and benzyl alcohol can furnish diphenylmethane when treated with boron fluoride, hydrogen fluoride, or beryllium chloride.
Industrial Production Methods
Industrial production of diphenylmethane typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzophenone using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrating agents, halogenating agents.
Major Products
Oxidation: Benzophenone.
Reduction: Diphenylmethanol.
Substitution: Nitro-diphenylmethane, halogenated diphenylmethane.
Wissenschaftliche Forschungsanwendungen
Diphenylmethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diphenylmethane and its derivatives involves interactions with various molecular targets. For instance, some derivatives can inhibit enzymes or interact with cellular receptors, leading to biological effects. The exact pathways depend on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: An oxidized form of diphenylmethane.
Diphenylmethanol: A reduced form of diphenylmethane.
Nitro-diphenylmethane: A nitrated derivative.
Uniqueness
Diphenylmethane is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its derivatives have diverse applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
84457-00-1 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-benzhydrylidenepropanedial |
InChI |
InChI=1S/C16H12O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
AWVMZANAISODTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



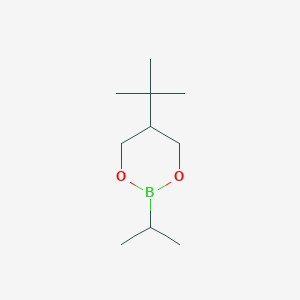

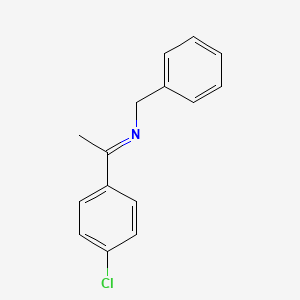
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
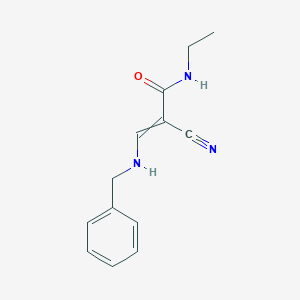
methanone](/img/structure/B14405117.png)
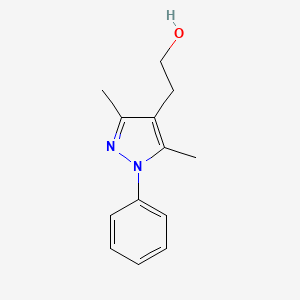

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


